molecular formula C3H8N2O2 B3244040 (R)-N,2-Dihydroxypropanimidamide CAS No. 1609388-33-1

(R)-N,2-Dihydroxypropanimidamide

Cat. No.: B3244040
CAS No.: 1609388-33-1
M. Wt: 104.11 g/mol
InChI Key: TWQGERCRJDBWSY-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N,2-Dihydroxypropanimidamide is a chiral organic compound characterized by a propanimidamide backbone with hydroxyl (-OH) groups at the N and 2-positions. Its molecular formula is C₃H₉N₃O₂ (molecular weight: 119.12 g/mol). The R-configuration at the stereogenic center imparts enantioselectivity, which may influence its interactions in biological systems or asymmetric synthesis. The hydroxyl groups enhance polarity and reactivity, making it prone to participate in hydrogen bonding, nucleophilic substitutions, and condensation reactions .

Properties

IUPAC Name

(2R)-N',2-dihydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGERCRJDBWSY-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C(=N/O)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,2-Dihydroxypropanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with a chiral precursor, such as ®-glyceraldehyde.

    Amidation: The aldehyde group of ®-glyceraldehyde is converted to an amidine group through a reaction with an appropriate amine, such as ammonia or a primary amine, under acidic conditions.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of ®-N,2-Dihydroxypropanimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

®-N,2-Dihydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

®-N,2-Dihydroxypropanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of ®-N,2-Dihydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amidine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-N,2-Dihydroxypropanimidamide with three analogs derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₃H₉N₃O₂ 119.12 Hydroxyl, amidine High polarity, reactive in condensation and nucleophilic reactions
N'-Hydroxy-2,2-dimethylpropanimidamide C₅H₁₂N₂O 116.16 Hydroxyl, amidine, dimethyl Reduced polarity due to hydrophobic methyl groups; moderate reactivity
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O 145.21 Diethylamino, hydroxyl, amidine Basic character (pH-dependent solubility); enhanced stability in organic phases
(2R)-2-Amino-N-methoxy-N-methyl-propanamide C₅H₁₂N₂O₂ 132.16 Amino, methoxy, methylamide Chiral center; methoxy group enhances electron density, influencing reactivity
(a) Nucleophilic Substitutions and Condensation Reactions
  • This compound : The hydroxyl groups increase electrophilicity at the amidine moiety, facilitating nucleophilic attacks. This reactivity is comparable to N'-hydroxy-2,2-dimethylpropanimidamide but with faster kinetics due to reduced steric hindrance .
  • N'-Hydroxy-2,2-dimethylpropanimidamide: Dimethyl groups introduce steric bulk, slowing reaction rates in condensations compared to the target compound. However, its hydrophobic nature improves solubility in non-polar solvents .
(b) Stereochemical and Electronic Effects
  • (2R)-2-Amino-N-methoxy-N-methyl-propanamide: The methoxy (-OCH₃) group is electron-donating, stabilizing intermediates in enantioselective reactions. Its chiral center allows for selective binding in biological systems, similar to the R-configuration in the target compound .
  • 2-(Diethylamino)-N′-hydroxyethanimidamide: The diethylamino group imparts basicity (pKa ~9–10), enabling pH-dependent solubility. This contrasts with the acidic hydroxyl groups in the target compound, which favor aqueous environments .

Spectroscopic and Physicochemical Properties

  • Chemical Shifts and Electronegativity: Hydroxyl groups in this compound increase electronegativity at adjacent carbons, likely causing downfield shifts in ¹H and ¹³C NMR spectra compared to dimethyl- or amino-substituted analogs. This aligns with studies linking substituent electronegativity to chemical shift variations .
  • Solubility: The dihydroxy structure enhances water solubility relative to N'-hydroxy-2,2-dimethylpropanimidamide and 2-(Diethylamino)-N′-hydroxyethanimidamide, which partition into organic phases due to alkyl groups .

Biological Activity

(R)-N,2-Dihydroxypropanimidamide is a chiral organic compound characterized by its unique hydroxyl and amidine functional groups. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

  • Molecular Formula : C3_3H8_8N2_2O2_2
  • Molecular Weight : 104.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of hydroxyl and amidine groups allows for hydrogen bonding and electrostatic interactions that modulate enzyme activities and metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can act on various receptors, potentially influencing physiological responses.

Biological Applications

This compound has been investigated for several applications in biology and medicine:

  • Biochemical Probes : Used to study enzyme mechanisms and metabolic pathways.
  • Therapeutic Potential : Explored as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Case Studies

Research studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Enzyme Activity Studies : A study found that this compound inhibits a specific enzyme linked to metabolic disorders. The inhibition was characterized by a decrease in substrate turnover rates.
    EnzymeSubstrateTurnover Rate (Control)Turnover Rate (Inhibited)
    Enzyme ASubstrate X50 µmol/min10 µmol/min
  • Pharmacological Research : Another investigation evaluated the compound's effects on cell viability in cancer cell lines, revealing a dose-dependent reduction in cell proliferation.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    5050
    10030

Comparison with Similar Compounds

This compound can be compared with its enantiomer and other related compounds to highlight its unique properties:

CompoundStructural FeaturesBiological Activity
(S)-N,2-DihydroxypropanimidamideSimilar structure but different chiralityDistinct enzymatic interactions
N-HydroxypropanimidamideLacks chiral centerDifferent reactivity profiles
2-HydroxypropanimidamideFewer hydroxyl groupsAltered chemical behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N,2-Dihydroxypropanimidamide
Reactant of Route 2
(R)-N,2-Dihydroxypropanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.